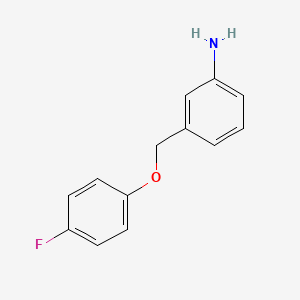

3-(4-Fluorophenoxymethyl)aniline

Description

3-(4-Fluorophenoxymethyl)aniline is a fluorinated aromatic amine characterized by a phenoxymethyl group substituted at the meta position of the aniline ring, with a fluorine atom at the para position of the phenoxy moiety. This structural motif imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. For example, compounds like 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline () and 4-(3-Chlorophenyl)aniline () share functional group similarities, suggesting comparable reactivity in coupling or substitution reactions.

Properties

IUPAC Name |

3-[(4-fluorophenoxy)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXDFHZVDFLUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxymethyl)aniline typically involves the reaction of 4-fluorophenol with formaldehyde to form 4-fluorophenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorophenoxymethyl)aniline can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenoxymethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorescent probes for biological imaging.

Industry: The compound can be utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The fluorine atom and phenoxymethyl group significantly influence the compound’s electronic and steric profile. Below is a comparison with key analogs:

Table 1: Structural and Physical Properties of Related Compounds

Key Observations :

- Electronic Effects: Fluorine’s electronegativity enhances the electron-withdrawing nature of the aromatic ring, affecting nucleophilic substitution rates. For instance, 4-fluoroaniline exhibits faster reactivity in diazotization compared to non-fluorinated analogs .

Biological Activity

3-(4-Fluorophenoxymethyl)aniline, with the chemical formula C13H12FNO, is an organic compound characterized by a fluorophenyl group linked to an aniline structure via a methylene bridge. This unique structural arrangement imparts specific biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of 3-(4-Fluorophenoxymethyl)aniline, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of 3-(4-Fluorophenoxymethyl)aniline is influenced by its ability to interact with various biological targets. Key mechanisms include:

- Receptor Binding : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby altering metabolic processes and cellular functions.

3-(4-Fluorophenoxymethyl)aniline exhibits several notable biochemical properties:

- Solubility : The compound's solubility in various solvents affects its bioavailability and interaction with biological systems.

- Stability : Under standard laboratory conditions, the compound remains stable, although it may degrade over time under extreme conditions.

Biological Activity Overview

The biological activities associated with 3-(4-Fluorophenoxymethyl)aniline can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiparasitic | Potential activity against parasites such as malaria and Leishmania. |

| Antifungal | Exhibits antifungal properties that may be useful in treating fungal infections. |

| Analgesic | Demonstrated pain-relieving effects in preliminary studies. |

| Antileukemic | Investigated for its potential to inhibit leukemic cell growth. |

| Tuberculostatic | Shows promise in combating tuberculosis through its inhibitory effects. |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 3-(4-Fluorophenoxymethyl)aniline:

-

Antiparasitic Activity :

- A study demonstrated that compounds structurally similar to 3-(4-Fluorophenoxymethyl)aniline exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism was attributed to interference with the parasite's metabolic pathways .

- Antifungal Properties :

- Analgesic Effects :

Comparison with Related Compounds

To understand the uniqueness of 3-(4-Fluorophenoxymethyl)aniline, it is helpful to compare it with similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 3-(4-Chlorophenoxymethyl)aniline | Chlorine instead of fluorine | Different reactivity profile due to chlorine's influence. |

| 3-(Phenoxymethyl)aniline | No fluorine substituent | Lacks halogen influence on biological activity. |

| 3-(Trifluoromethylphenoxymethyl)aniline | Trifluoromethyl instead of fluorine | Enhanced lipophilicity and potential for varied interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.